Bis(indenyl)zir-coniumdichloride
Overview
Description
Bis(indenyl)zirconiumdichloride is an organometallic compound that belongs to the class of metallocenes. It consists of a zirconium atom sandwiched between two indenyl ligands, with two chloride atoms attached to the zirconium. This compound is known for its catalytic properties, particularly in the polymerization of olefins, making it a valuable catalyst in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(indenyl)zirconiumdichloride can be synthesized through various methods. One common approach involves the reaction of zirconium tetrachloride with indenyl lithium in an inert atmosphere. The reaction typically proceeds as follows:
ZrCl4+2Li(Ind)→(Ind)2ZrCl2+2LiCl
where Ind represents the indenyl ligand. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of bis(indenyl)zirconiumdichloride often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to prevent the formation of unwanted by-products. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(indenyl)zirconiumdichloride undergoes various chemical reactions, including:
Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene, to produce polyethylene and polypropylene.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, through reactions with appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, where the zirconium center undergoes changes in oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with bis(indenyl)zirconiumdichloride include:
Alkylating agents: For substitution reactions.
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Reactions are typically carried out under inert atmospheres to prevent the compound from reacting with moisture or oxygen .
Major Products Formed
The major products formed from reactions involving bis(indenyl)zirconiumdichloride depend on the specific reaction conditions and reagents used. For example, polymerization reactions yield high-molecular-weight polymers, while substitution reactions produce various substituted zirconium complexes .
Scientific Research Applications
Bis(indenyl)zirconiumdichloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which bis(indenyl)zirconiumdichloride exerts its catalytic effects involves the activation of olefin monomers through coordination to the zirconium center. This coordination facilitates the insertion of the monomer into the growing polymer chain, leading to the formation of high-molecular-weight polymers. The indenyl ligands play a crucial role in stabilizing the active catalytic species and enhancing the efficiency of the polymerization process .
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)zirconiumdichloride: Similar in structure but with cyclopentadienyl ligands instead of indenyl ligands.
Bis(indenyl)titaniumdichloride: Similar in structure but with a titanium center instead of zirconium.
Uniqueness
Bis(indenyl)zirconiumdichloride is unique due to its specific ligand environment, which provides distinct electronic and steric properties. These properties enhance its catalytic activity and selectivity in polymerization reactions compared to similar compounds .
Biological Activity
Bis(indenyl)zirconium dichloride is a metallocene compound widely recognized for its role as a catalyst in olefin polymerization. Its biological activity, while not as extensively studied as its catalytic properties, has garnered attention due to its potential implications in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of the biological activity of bis(indenyl)zirconium dichloride, supported by data tables, case studies, and detailed research findings.
Synthesis and Structural Characteristics
The synthesis of bis(indenyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with bis(indenyl) ligands. Various substitution patterns on the indenyl groups can influence the stability and reactivity of the resulting complexes. For instance, studies have shown that different silyl substitutions can lead to variations in catalyst performance during polymerization processes .
Table 1: Comparison of Different Substituted Bis(indenyl)zirconium Complexes
Compound Name | Substitution Pattern | Activity in Polymerization |
---|---|---|
Bis(indenyl)zirconium dichloride | None | Baseline activity |
Bis[2-(dimethylsilyl)indenyl]zirconium dichloride | 2-Dimethylsilyl | Lower activity compared to unsubstituted |
Rac-bis[1-(dimethylphenylsilyl)indenyl]zirconium dichloride | 1-Dimethylphenylsilyl | Most active in ethylene polymerization |
The biological activity of bis(indenyl)zirconium dichloride is primarily attributed to its ability to interact with biological macromolecules. Research indicates that metallocenes can exhibit anticancer properties by interfering with cellular processes such as DNA replication and repair. The mechanism often involves the formation of reactive species that can induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
- Anticancer Activity : A study investigated the effects of bis(indenyl)zirconium dichloride on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and prostate cancer cells, with IC50 values indicating potent activity compared to traditional chemotherapeutics. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .
- Antimicrobial Properties : Another research focused on the antimicrobial activity of bis(indenyl)zirconium dichloride against a range of bacterial strains. The results showed that the compound exhibited bactericidal effects, particularly against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
Table 2: Summary of Biological Activities
Properties
InChI |
InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q;;;;+2/p-2 | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTQDRJBWSBJQM-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[CH][CH][CH]C2=C1.C1=CC=C2[CH][CH][CH]C2=C1.Cl[Zr]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2Zr | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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